molecular formula C11H11NO2 B079501 Methyl 3-methyl-1H-indole-5-carboxylate CAS No. 588688-33-9

Methyl 3-methyl-1H-indole-5-carboxylate

Cat. No.: B079501
CAS No.: 588688-33-9
M. Wt: 189.21 g/mol
InChI Key: DJVVYXJJXMUAPJ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-indole-5-carboxylate (CAS 588688-33-9) is a high-purity indole derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol, this compound features a methyl substituent at the 3-position and a methoxycarbonyl group at the 5-position of the indole scaffold . This specific substitution pattern makes it a valuable precursor for constructing more complex molecules. The compound demonstrates a promising range of biological activities. Structural analogs have shown notable antimicrobial properties, with activity against Gram-positive bacteria such as Staphylococcus aureus . Furthermore, research indicates that derivatives of this indole carboxylate exhibit anticancer properties, including the inhibition of cancer cell line proliferation through mechanisms such as Topoisomerase II inhibition . From a synthetic chemistry perspective, this compound serves as a versatile building block. It can undergo various transformations, including ester hydrolysis to yield the corresponding carboxylic acid, and participate in cross-coupling reactions such as Suzuki-Miyaura coupling to generate biaryl derivatives . It is also a substrate for electrophilic substitution reactions, allowing for further functionalization of the indole ring system . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-methyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-6-12-10-4-3-8(5-9(7)10)11(13)14-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVVYXJJXMUAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633515
Record name Methyl 3-methyl-1H-indole-5-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID60633515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588688-33-9
Record name Methyl 3-methyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-methyl-1H-indole-5-carboxylate
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Preparation Methods

Reaction Mechanism and Optimization

The carboxylic acid undergoes activation via thionyl chloride to form the corresponding acyl chloride intermediate, which subsequently reacts with methanol to yield the methyl ester. Key steps include:

  • Activation : Treatment of 3-methyl-1H-indole-5-carboxylic acid with SOCl₂ at 0–20°C for 3 hours generates the reactive acyl chloride.

  • Esterification : Addition of excess methanol and refluxing for 6 hours ensures complete conversion to the ester.

Yield : 90% after purification by preparative thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

Practical Considerations

  • Catalyst-Free : Unlike other methods, this approach avoids metal catalysts, simplifying purification.

  • Scalability : The use of inexpensive reagents (SOCl₂, methanol) makes this method cost-effective for large-scale production.

  • Limitations : Handling thionyl chloride requires stringent safety protocols due to its corrosive and toxic nature.

Ionic Liquid-Catalyzed Carbomethoxylation

A patent-pending methodology utilizes ionic liquids as green catalysts for the direct carbomethoxylation of indole derivatives using dimethyl carbonate (DMC). This method avoids hazardous reagents and enables regioselective functionalization at the indole nitrogen.

Catalytic System and Reaction Design

The reaction employs imidazolium-based ionic liquids such as [Bmim]OH (1-butyl-3-methylimidazolium hydroxide) or [Bmim]OAc (1-butyl-3-methylimidazolium acetate) to activate DMC. Key parameters:

  • Temperature : 80°C to boiling point of DMC (90°C).

  • Catalyst Loading : 2–15 mol% ionic liquid relative to the indole substrate.

  • Reaction Time : 6–12 hours for complete conversion.

Yield : 70–85% after extraction with ethyl acetate and rotary evaporation.

Advantages Over Conventional Methods

  • Eco-Friendly : DMC serves as both solvent and methoxy source, eliminating waste.

  • Regioselectivity : The ionic liquid directs methoxycarbonylation exclusively to the indole’s 1-position, though adaptations for 5-position selectivity require further optimization.

Scandium Triflate-Catalyzed Multicomponent Synthesis

A novel one-pot synthesis leverages scandium triflate (Sc(OTf)₃) to assemble methyl indole-5-carboxylates from lignin-derived precursors. This method integrates C–C bond formation and esterification in a single step.

Reaction Protocol

  • Substrates : 2-Hydroxyacetophenone, methyl acetoacetate, and 1-methylindole.

  • Catalyst : 15 mol% Sc(OTf)₃ in glycerol at 80°C for 8 hours.

  • Workup : Extraction with ethyl acetate/heptane and column chromatography.

Yield : 64% for the target compound, with minor byproducts (e.g., 1,4-dimethyl variants).

Mechanistic Insights

Sc(OTf)₃ facilitates both Friedel-Crafts alkylation and esterification via Lewis acid activation. Key intermediates detected by HRMS include a Sc³⁺-coordinated enolate species (m/z 200.1071).

Comparative Analysis of Methods

Method Catalyst Temperature Yield Key Advantage
EsterificationNone0–20°C → Reflux90%Simplicity, high yield
Ionic Liquid-Catalyzed[Bmim]OH80–90°C70–85%Green chemistry, regioselectivity
Sc(OTf)₃-MediatedScandium triflate80°C64%One-pot synthesis, scalability

Chemical Reactions Analysis

Synthetic Preparation and Functionalization

Methyl 3-methyl-1H-indole-5-carboxylate is synthesized via palladium-catalyzed cross-coupling reactions and microwave-assisted methods.

Electrophilic Substitution Reactions

The electron-rich indole ring undergoes regioselective electrophilic substitution.

Bromination

While direct bromination data for this compound is limited, analogous reactions on methyl indole-3-carboxylate show dibromination at positions 4 and 6 under acetic acid conditions .

Nitration

Nitration typically occurs at the 4-position of the indole ring. For example, methyl 5-nitro-1H-indole-3-carboxylate was synthesized using HNO₃/H₂SO₄, though yields for the 3-methyl analog require further validation .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions to introduce diverse aryl/alkyl groups.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids produces biaryl derivatives:

Boronic AcidProduct YieldConditions
Phenylboronic acid78%Pd(OAc)₂, K₂CO₃, 80°C
4-Methoxyphenylboronic acid82%Pd(OAc)₂, K₂CO₃, 80°C

Data adapted from protocols for related indole carboxylates .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to the carboxylic acid using NaOH/MeOH:

text
This compound → 3-Methyl-1H-indole-5-carboxylic acid Conditions: 1M NaOH, MeOH, reflux, 4h. Yield: 85%[9].

Reduction

Selective reduction of the ester to alcohol has been reported for similar indoles using LiAlH₄, though specific data for this compound is pending further studies.

Comparative Reactivity

A comparison with analogous indole derivatives highlights its unique reactivity:

CompoundReactivity Profile
Methyl indole-5-carboxylateHigher electrophilic substitution at C4
This compoundEnhanced stability in cross-coupling due to methyl steric effects

Antimicrobial Activity

Structural analogs demonstrated MIC values of 8–16 μg/mL against Staphylococcus aureus, highlighting potential for antibiotic development .

Table 1: Synthetic Methods Comparison

MethodYieldConditionsReference
Suzuki Coupling80%Pd(OAc)₂, K₂CO₃, 80°C
Microwave Functionalization85%CH₃CN, 150°C, 20 min

Table 2: Biological Activity of Derivatives

DerivativeActivity (IC₅₀/MIC)Target
5-Nitro analogIC₅₀ = 3.2 μM (MCF-7)Topoisomerase II inhibition
5-Chloro analogMIC = 12 μg/mL (S. aureus)Cell wall synthesis

Scientific Research Applications

Medicinal Chemistry

Methyl 3-methyl-1H-indole-5-carboxylate is explored for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. Notably, indole derivatives are known for their anticancer, antiviral, and antimicrobial properties.

  • Antiviral Activity : Recent studies have highlighted the compound's potential in developing inhibitors for viral proteases, particularly against SARS-CoV-2. Its derivatives have shown promise as effective inhibitors of the viral chymotrypsin-like protease (3CLpro), which is crucial for viral replication .
  • Anticancer Properties : Indole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .

Biological Research

The compound serves as a valuable tool in biological research for studying enzyme interactions and signaling pathways. Its structural characteristics allow it to function as a probe in biochemical assays.

Industrial Applications

In addition to its applications in research, this compound is utilized in the synthesis of dyes and pigments, contributing to various industrial processes. Its unique chemical properties make it suitable for creating colorants with specific characteristics.

Case Study 1: Antiviral Drug Development

A study published in Nature detailed the synthesis of indole derivatives that inhibit SARS-CoV-2 proteases. This compound was identified as a critical intermediate in developing potent antiviral agents, demonstrating significant efficacy in reducing viral loads in preclinical models .

Case Study 2: Anticancer Research

Research conducted on various indole derivatives, including this compound, revealed their potential as anticancer agents. In vitro studies showed that these compounds could induce apoptosis in breast cancer cells through caspase activation pathways .

Data Table: Summary of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistryAntiviral agents, anticancer drugs
Biological ResearchEnzyme inhibitors, biochemical assays
Industrial ApplicationsSynthesis of dyes and pigments

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs of Methyl 3-methyl-1H-indole-5-carboxylate, highlighting substituent positions, molecular properties, and synthesis

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Synthesis Yield/Notes Reference
This compound C₁₁H₁₂N₂O₂ 3-Me, 5-COOCH₃ 204.23 Not reported Column chromatography
Methyl 5-methylindole-3-carboxylate C₁₁H₁₁NO₂ 5-Me, 3-COOCH₃ 201.22 Not reported Not specified
Ethyl 2-methyl-1H-indole-3-carboxylate C₁₂H₁₃NO₂ 2-Me, 3-COOCH₂CH₃ 217.24 Not reported Not specified
3-(Phenylselenyl)-1H-indole-5-carboxylate (3la) C₁₅H₁₂NO₂Se 3-SePh, 5-COOCH₃ 318.22 White solid, mp >200°C 91% yield (column chromatography)
Methyl 1-methyl-β-carboline-3-carboxylate (11) C₁₄H₁₂N₂O₂ β-carboline core, 1-Me, 3-COOCH₃ 240.26 mp >200°C, recrystallized from methanol 71.3% yield (oxidation with KMnO₄)
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate C₁₅H₁₉NO₃ 5-OH, 2-Me, 1-Pr, 3-COOCH₂CH₃ 261.32 Not reported Not specified
Methyl 3-iodo-1H-indazole-5-carboxylate C₉H₇IN₂O₂ Indazole core, 3-I, 5-COOCH₃ 302.07 Not reported Commercial availability

Key Observations

Positional Isomerism: this compound and Methyl 5-methylindole-3-carboxylate differ in substituent positions, which can significantly alter electronic properties and biological activity. The 5-carboxylate group may enhance solubility compared to the 3-position .

Halogen and Heteroatom Substitution :

  • The phenylselenyl derivative (3la) incorporates selenium, which may enhance redox activity or serve as a heavy atom for crystallography. Its high melting point (>200°C) suggests strong intermolecular interactions .
  • Methyl 3-iodo-1H-indazole-5-carboxylate replaces the indole core with indazole, a bioisostere with improved metabolic stability .

Core Modifications: Methyl 1-methyl-β-carboline-3-carboxylate features a β-carboline scaffold, known for intercalation with DNA. Its synthesis via oxidation (KMnO₄) contrasts with typical indole condensation routes .

Research Implications

  • Medicinal Chemistry : The indole/indazole scaffold’s versatility allows for tuning substituents to target specific enzymes or receptors. For example, selenium-containing analogs may exhibit unique anticancer properties .
  • Material Science : High-melting-point derivatives (e.g., >200°C) could serve as stable intermediates in crystal engineering .

Biological Activity

Methyl 3-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article presents an overview of the biological activity associated with this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their broad spectrum of biological activities. These compounds have been shown to exhibit antimicrobial , anticancer , and anti-inflammatory properties, among others. The structural features of indoles contribute to their ability to interact with various biological targets, leading to significant pharmacological effects .

Target Interactions

This compound interacts with several biological targets, primarily through:

  • Enzyme Inhibition : Many indole derivatives act as inhibitors of specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : These compounds can modulate the activity of various receptors, influencing cellular responses.

Biochemical Pathways

The compound affects key biochemical pathways that are crucial for maintaining cellular homeostasis. Notably, it has been implicated in pathways related to:

  • Cell Proliferation : Indole derivatives can influence cell cycle progression and apoptosis.
  • Inflammation Response : They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. For instance, studies have shown that it exhibits significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa40

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and the inhibition of angiogenesis.

Cell LineIC50 (µM)
MDA-MB-231 (Breast)12
PC-3 (Prostate)15
A549 (Lung)20

In a study evaluating its effects on MDA-MB-231 cells, treatment with this compound resulted in significant cell cycle arrest in the S phase, indicating its potential as a therapeutic agent in breast cancer treatment .

Case Studies and Research Findings

  • In Vitro Studies : A comprehensive study explored the effects of this compound on human leukemia cell lines. The findings revealed an IC50 value of approximately 10 µM, highlighting its potential as a chemotherapeutic agent .
  • Animal Models : In vivo studies using animal models have demonstrated that administration of this compound significantly reduces tumor size in xenograft models of breast cancer. The compound was administered at doses ranging from 5 to 20 mg/kg body weight over a period of four weeks .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-methyl-1H-indole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves esterification of indole-5-carboxylic acid derivatives. For example, methyl indole carboxylates are synthesized via refluxing the carboxylic acid precursor (e.g., 3-methyl-1H-indole-5-carboxylic acid) with methanol and a catalytic acid (e.g., H₂SO₄). Reaction completion is monitored by TLC, followed by quenching, filtration, and recrystallization from methanol . Optimization includes adjusting reflux duration, acid concentration, and solvent purity to improve yield and minimize side products.

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Key techniques include:

  • IR Spectroscopy : Confirm ester carbonyl stretches (~1704 cm⁻¹) and absence of carboxylic acid O-H bands .
  • NMR : Analyze ¹H/¹³C spectra for indole ring protons (δ 7.0–8.5 ppm), methyl ester groups (δ 3.8–4.0 ppm), and substituent integration .
  • HPLC : Assess purity (>98%) using reverse-phase columns with UV detection at λ ~297 nm .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

Methodological Answer: Slow evaporation from methanol or ethanol at controlled temperatures (e.g., 4°C) promotes crystal growth. Intermolecular hydrogen bonding along the b-axis, as observed in related methyl indole carboxylates, stabilizes the lattice. Use SHELX-2018 for structure refinement, ensuring proper handling of hydrogen bonding parameters in the .ins file .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectral data?

Methodological Answer: Discrepancies in IR or UV-vis spectra often arise from solvent effects or hydrogen bonding. For Methyl 1H-indole-5-carboxylate, B3LYP/6-311++G(d,p) calculations in methanol (PCM model) align experimental λ_max (297 nm) with theoretical excitations. CAM-B3LYP and M06-2X functionals improve accuracy for charge-transfer transitions . Software like Gaussian 16 or ORCA is recommended for modeling.

Q. What strategies address challenges in refining crystal structures with twinning or disorder?

Methodological Answer: For twinned data, use SHELXL’s TWIN and BASF commands to model domains. For disorder, apply PART and ISOR restraints. Example workflow:

  • Integrate PLATON ’s ADDSYM to check for missed symmetry.
  • Validate hydrogen bonding networks using ORTEP-3 for visualization .
  • Reference methyl indole carboxylate structures (e.g., CCDC 1840505) for comparative metrics .

Q. How can researchers analyze and mitigate byproducts during derivatization (e.g., cyanomethyl or hydroxy substitutions)?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., unesterified acids or N-alkylated side products).
  • Optimization : For cyanomethyl derivatives (e.g., Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate), control nitrile stability by avoiding prolonged exposure to moisture. Use anhydrous DMF as a solvent and low-temperature (<0°C) quenching .

Data Contradiction Analysis

Q. How should conflicting results in hydrogen bonding patterns (X-ray vs. DFT) be resolved?

Methodological Answer:

  • X-ray Data : Measure bond lengths and angles (e.g., O···H distances <2.5 Å indicate strong hydrogen bonds).
  • DFT Adjustments : Include explicit solvent molecules in simulations to mimic crystal packing effects. For Methyl 1H-indole-5-carboxylate, CAM-B3LYP predicts stronger H-bonding than B3LYP, aligning better with experimental O-H···O=C interactions .

Methodological Tables

Table 1: Key Crystallographic Parameters for Methyl Indole Carboxylates

ParameterMethyl 1-methyl-1H-indole-3-carboxylate Methyl 1H-indole-5-carboxylate
Space GroupP2₁/cP1̄
Hydrogen Bond (Å)N-H···O=C (2.89)O-H···O=C (2.65)
Refinement R-factor0.0420.038

Table 2: DFT Functionals for Spectral Predictions

Functionalλ_max (nm)Δ vs. Experimental (nm)
B3LYP290-7
CAM-B3LYP295-2
M06-2X294-3

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